molecular formula C22H24N4OS B2863776 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1797717-10-2

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2863776
CAS No.: 1797717-10-2
M. Wt: 392.52
InChI Key: BKRWLZUIOSREOD-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the design, synthesis, and evaluation of pyrazole derivatives, including compounds structurally related to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, for their potential anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines by inhibiting topoisomerase IIα, a key enzyme involved in DNA replication and cell proliferation. For instance, a series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides have been designed and synthesized. Among these, specific analogues demonstrated superior cytotoxicity against cancer cell lines such as HeLa, NCI-H460, and MCF-7, alongside significant topoisomerase IIα inhibition, highlighting their potential as anticancer agents (Alam et al., 2016).

Molecular Docking and Inhibition Studies

The anticancer activity of these compounds is further supported by molecular docking studies, which provide insights into their potential binding modes and interactions with the topoisomerase IIα protein. Such studies are crucial for understanding the mechanism of action at a molecular level and for guiding the optimization of these compounds for enhanced efficacy and selectivity (Alam et al., 2016).

Antibacterial and Antiviral Activities

Beyond anticancer applications, related compounds have been explored for their antibacterial and antiviral activities. This includes the synthesis and evaluation of pyridopyrazolotriazines and other heterocyclic compounds, demonstrating a broad spectrum of biological activities. Such studies are indicative of the versatile potential of these compounds in addressing various microbial and viral infections, contributing to the search for new therapeutic agents (Attaby et al., 2007).

Enzyme Inhibition for Tuberculosis Treatment

Some derivatives have shown promising activity as inhibitors against Mycobacterium tuberculosis GyrB, a gyrase involved in bacterial DNA replication. The design and synthesis of thiazole-aminopiperidine hybrid analogues, for instance, have led to compounds with significant inhibitory activity, highlighting the potential for developing new treatments against tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-22(11-15-28-18-6-2-1-3-7-18)24-13-14-26-21(17-9-10-17)16-20(25-26)19-8-4-5-12-23-19/h1-8,12,16-17H,9-11,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRWLZUIOSREOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.